Methyl 8-chloroquinoline-3-carboxylate
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Overview
Description
Methyl 8-chloroquinoline-3-carboxylate is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Methyl 8-chloroquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to exhibit a wide range of biological and pharmacological properties . The primary targets of quinoline derivatives are often bacterial cells, where they exhibit antibacterial activity .
Mode of Action
Quinoline derivatives are known to interact with bacterial cells, leading to their inhibition or death
Biochemical Pathways
Given the antibacterial activity of quinoline derivatives, it is likely that the compound affects pathways essential for bacterial growth and survival . The downstream effects of this disruption could include the inhibition of bacterial replication and the death of bacterial cells.
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth and potentially the death of bacterial cells, given the antibacterial activity of quinoline derivatives . The molecular and cellular effects of this action would depend on the specific bacterial species and the concentration of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 8-chloroquinoline-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Methyl 8-chloroquinoline-3-methanol.
Substitution: Various 8-substituted quinoline-3-carboxylate derivatives.
Scientific Research Applications
Methyl 8-chloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloroquinoline-3-carboxylic acid
- Methyl quinoline-3-carboxylate
- 8-Bromoquinoline-3-carboxylate
Uniqueness
Methyl 8-chloroquinoline-3-carboxylate is unique due to the presence of both the chlorine atom at the 8-position and the ester group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 8-chloroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPSQABGOWWQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141111-59-3 |
Source
|
Record name | methyl 8-chloroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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